molecular formula C11H9N3 B010765 5-amino-2-(1H-pyrrol-1-yl)benzonitrile CAS No. 106981-51-5

5-amino-2-(1H-pyrrol-1-yl)benzonitrile

Cat. No. B010765
M. Wt: 183.21 g/mol
InChI Key: VDMUMLCWGQEGDZ-UHFFFAOYSA-N
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Description

5-Amino-2-(1H-pyrrol-1-yl)benzonitrile is a chemical compound with the molecular formula C11H9N3 . It contains a pyrrole ring, which is a five-membered aromatic heterocycle.


Molecular Structure Analysis

The molecular structure of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile consists of a pyrrole ring attached to a benzene ring via a carbon-nitrogen bond . The molecule has a total of 24 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 triple bond, and 11 aromatic bonds .


Physical And Chemical Properties Analysis

5-Amino-2-(1H-pyrrol-1-yl)benzonitrile has an average mass of 183.209 Da and a monoisotopic mass of 183.079651 Da .

Scientific Research Applications

  • Synthesis of Novel Compounds : Research has been conducted on synthesizing novel compounds with structural similarities to 5-amino-2-(1H-pyrrol-1-yl)benzonitrile. For instance, Petrova et al. (2023) synthesized 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, which may have potential applications in medicinal chemistry (Petrova et al., 2023).

  • Receptor Antagonists : Some derivatives have been identified as potent receptor antagonists. For example, Tehrani et al. (2005) discovered that 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile is a highly potent and selective mGlu5 receptor antagonist, which could be significant in treating neurological disorders (Tehrani et al., 2005).

  • Antibacterial and Antifungal Activity : Some derivatives have shown promising antibacterial and antifungal activities. For instance, Elgemeie et al. (2017) synthesized novel pyridones that demonstrated significant antimicrobial properties (Elgemeie et al., 2017). Additionally, Joshi et al. (2008) found that new 4-pyrrol-1-yl benzoic acid hydrazide analogs displayed potential antibacterial and antitubercular activities (Joshi et al., 2008).

  • Potential in Cancer Treatment : Some studies have focused on the synthesis of compounds with potential anti-cancer properties. For instance, Diana et al. (2011) synthesized a new ring system, pyrrolizino[2,3-b]indol-4(5H)-one, showing promise as a selective anti-cancer agent (Diana et al., 2011).

  • Fluorescence Applications : Bohnwagner et al. (2017) studied the fluorescence properties of a donor-acceptor compound related to 5-amino-2-(1H-pyrrol-1-yl)benzonitrile, finding it to exhibit red-shifted fluorescence, which could have implications in material sciences (Bohnwagner et al., 2017).

properties

IUPAC Name

5-amino-2-pyrrol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-8-9-7-10(13)3-4-11(9)14-5-1-2-6-14/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMUMLCWGQEGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383948
Record name 5-amino-2-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728071
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-amino-2-(1H-pyrrol-1-yl)benzonitrile

CAS RN

106981-51-5
Record name 5-Amino-2-(1H-pyrrol-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106981-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-2-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Yan - 2011 - research-repository.st-andrews.ac …
The thesis describes over-expression, purification and crystallization of three proteins from Staphylococcus aureus (S. aureus). S. aureus is an important human pathogen and methicillin…

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